Cas no 1427961-04-3 (2-Methylpyridin-3-ylmagnesium bromide, 0.25M THF)

2-Methylpyridin-3-ylmagnesium bromide, 0.25M THF Chemical and Physical Properties
Names and Identifiers
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- 2-Methylpyridin-3-ylmagnesium bromide, 0.25M THF
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- MDL: MFCD11553309
- Inchi: 1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
- InChI Key: CZEGIEYYAQJHFU-UHFFFAOYSA-M
- SMILES: [Br-].[Mg+2].N1=C([H])C([H])=C([H])[C-]=C1C([H])([H])[H]
2-Methylpyridin-3-ylmagnesium bromide, 0.25M THF Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB518362-50ml |
2-Methylpyridin-3-ylmagnesium bromide, 0.25M in THF; . |
1427961-04-3 | 50ml |
€641.30 | 2025-02-20 | ||
abcr | AB518362-100 ml |
2-Methylpyridin-3-ylmagnesium bromide, 0.25M in THF; . |
1427961-04-3 | 100 ml |
€845.20 | 2024-04-19 | ||
abcr | AB518362-50 ml |
2-Methylpyridin-3-ylmagnesium bromide, 0.25M in THF; . |
1427961-04-3 | 50 ml |
€641.30 | 2024-04-19 | ||
abcr | AB518362-100ml |
2-Methylpyridin-3-ylmagnesium bromide, 0.25M in THF; . |
1427961-04-3 | 100ml |
€845.20 | 2025-02-20 |
2-Methylpyridin-3-ylmagnesium bromide, 0.25M THF Related Literature
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
Additional information on 2-Methylpyridin-3-ylmagnesium bromide, 0.25M THF
Research Brief on 2-Methylpyridin-3-ylmagnesium bromide (0.25M THF) and Related Compound 1427961-04-3
The chemical compound 2-Methylpyridin-3-ylmagnesium bromide (0.25M in THF) is a Grignard reagent widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its CAS number, 1427961-04-3, is often referenced in research and development contexts. This reagent is valued for its role in forming carbon-carbon bonds, enabling the synthesis of complex molecules. Recent studies have explored its applications in drug discovery, highlighting its utility in constructing heterocyclic frameworks commonly found in bioactive molecules.
One of the key advancements in the use of 2-Methylpyridin-3-ylmagnesium bromide is its application in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the ability to efficiently modify pyridine rings at specific positions has opened new avenues for drug design. A 2023 study demonstrated the reagent's effectiveness in generating substituted pyridines, which were subsequently evaluated for their inhibitory activity against EGFR and other tyrosine kinases. The study reported promising in vitro results, with several derivatives showing nanomolar potency.
Another area of interest is the reagent's role in cross-coupling reactions. Palladium-catalyzed couplings involving 2-Methylpyridin-3-ylmagnesium bromide have been optimized to achieve high yields and selectivity. Recent work has focused on minimizing side reactions, such as homocoupling, through the use of tailored ligands and reaction conditions. These improvements are particularly relevant for the scalable synthesis of active pharmaceutical ingredients (APIs), where reproducibility and cost-efficiency are paramount.
Safety and handling considerations for 2-Methylpyridin-3-ylmagnesium bromide have also been addressed in recent literature. As a highly reactive organometallic compound, it requires careful storage and handling under inert atmospheres. Advances in stabilization techniques, including the use of specialized solvents and additives, have enhanced its shelf life and usability in industrial settings. These developments are critical for ensuring consistent performance in large-scale applications.
Looking ahead, researchers are exploring the potential of 2-Methylpyridin-3-ylmagnesium bromide in emerging fields such as PROTAC (Proteolysis Targeting Chimeras) development. Its ability to introduce specific functional groups makes it a valuable tool for constructing bifunctional molecules that target protein degradation. Early-stage studies suggest that this reagent could play a pivotal role in next-generation therapeutics, particularly for diseases with limited treatment options.
In conclusion, 2-Methylpyridin-3-ylmagnesium bromide (0.25M in THF) remains a versatile and indispensable tool in chemical biology and medicinal chemistry. Its applications span from traditional synthesis to cutting-edge drug discovery, underscoring its enduring relevance. Future research will likely focus on further optimizing its reactivity and expanding its utility in novel therapeutic modalities.
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